3-(4-Methylpyridin-2-YL)propan-1-amine
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Overview
Description
3-(4-Methylpyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, featuring a methyl group at the 4-position and a propan-1-amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyridin-2-yl)propan-1-amine typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as the reducing agent in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(4-Methylpyridin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 3-(4-Methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpyridin-4-yl)propan-1-amine
- 3-(4-Methylpyridin-2-yl)propan-1-ol
- 4-Methyl-2-pyridinecarboxaldehyde
Uniqueness
3-(4-Methylpyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-(4-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-8-4-6-11-9(7-8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3 |
InChI Key |
PHTCEIFMGVUPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CCCN |
Origin of Product |
United States |
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